molecular formula C7H5ClN2O B11916145 4-Chloro-6-(hydroxymethyl)picolinonitrile

4-Chloro-6-(hydroxymethyl)picolinonitrile

Cat. No.: B11916145
M. Wt: 168.58 g/mol
InChI Key: HKJKLODVUYDKLW-UHFFFAOYSA-N
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Description

4-Chloro-6-(hydroxymethyl)picolinonitrile is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,11H,4H2

InChI Key

HKJKLODVUYDKLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CO)C#N)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Hydroxymethyl Picolinonitrile

Reactivity Profiles of the Nitrile Functionality

The electron-withdrawing nature of the pyridine (B92270) ring and the chloro substituent significantly influences the reactivity of the nitrile group in 4-Chloro-6-(hydroxymethyl)picolinonitrile, rendering the carbon atom of the nitrile susceptible to nucleophilic attack.

Nucleophilic Additions to the Nitrile Group

The nitrile functionality is a versatile precursor for various nitrogen-containing moieties. It can undergo nucleophilic addition with a range of nucleophiles, leading to the formation of imine intermediates which can be subsequently hydrolyzed or reduced. For instance, the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, would be expected to yield ketones after an acidic workup. Similarly, reduction of the nitrile, for example with lithium aluminum hydride, would lead to the corresponding primary amine, 4-amino-2-(hydroxymethyl)-6-chloromethylpyridine. The reactivity of the nitrile is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Subsequent Cyclization Reactions Leading to Heterocyclic Systems

The initial products of nucleophilic addition to the nitrile group can be strategically utilized in subsequent intramolecular cyclization reactions to construct novel heterocyclic systems. For example, if a nucleophile containing a secondary reactive site is employed, a tandem reaction sequence can be envisioned. The strategic placement of the hydroxymethyl group offers possibilities for intramolecular reactions following the transformation of the nitrile. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of nitrile chemistry suggest that it can be a precursor to various fused heterocyclic systems.

Transformations of the Hydroxymethyl Substituent

The primary alcohol functionality of the hydroxymethyl group offers another avenue for the derivatization of this compound.

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For the partial oxidation to the corresponding aldehyde, 4-chloro-6-formylpicolinonitrile, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would be suitable. More vigorous oxidation, for instance using potassium permanganate (B83412) or Jones reagent, would lead to the formation of the carboxylic acid, 4-chloro-2-cyanopyridine-6-carboxylic acid.

Starting MaterialOxidizing AgentProduct
This compoundPyridinium Chlorochromate (PCC)4-chloro-6-formylpicolinonitrile
This compoundPotassium Permanganate4-chloro-2-cyanopyridine-6-carboxylic acid

Interactive Data Table: Select an oxidizing agent to see the corresponding product.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group can readily undergo esterification and etherification reactions. Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or with a carboxylic acid under Fischer esterification conditions. This would result in the formation of the corresponding ester derivative. For etherification, the Williamson ether synthesis provides a classic route, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield an ether.

Reaction TypeReagentsProduct Class
EsterificationAcyl chloride, BaseEster
EtherificationAlkyl halide, BaseEther

Interactive Data Table: Choose a reaction type to view the necessary reagents and the resulting product class.

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

To facilitate nucleophilic substitution, the hydroxyl group of the hydroxymethyl substituent must first be converted into a good leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. This activated intermediate, for instance, 4-chloro-6-(tosyloxymethyl)picolinonitrile, can then be readily displaced by a variety of nucleophiles. For example, reaction with a halide source would yield the corresponding halomethyl derivative, such as 4-chloro-6-(chloromethyl)picolinonitrile. This halomethyl compound would then be a versatile substrate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

IntermediateNucleophileProduct
4-chloro-6-(tosyloxymethyl)picolinonitrileChloride ion4-chloro-6-(chloromethyl)picolinonitrile
4-chloro-6-(tosyloxymethyl)picolinonitrileCyanide ion4-chloro-6-(cyanomethyl)picolinonitrile

Interactive Data Table: Select a nucleophile to see the resulting product from the reaction with the tosylated intermediate.

Reactivity at the Chloro-Substituted Pyridine Position

The chlorine atom on the pyridine ring of this compound is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles

The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the 4-position. The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. This allows for the displacement of the chloro substituent by a variety of nucleophiles. libretexts.org

SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups. While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr on chloropyridines are well-established. libretexts.orgmdpi.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate is crucial, and the electron-withdrawing nature of the cyano group in the target molecule is expected to enhance the reaction rate.

Common nucleophiles employed in such reactions include alkoxides, phenoxides, thiophenols, and amines. mdpi.comresearchgate.net For instance, reaction with an alkoxide would yield the corresponding ether, while reaction with an amine would result in an amino-substituted picolinonitrile. The general reactivity order for the leaving group in SNAr reactions is often F > Cl > Br > I, which is indicative of the rate-determining step being the initial nucleophilic attack. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

NucleophileProduct TypeReference
Hydroxide (OH⁻)Phenol libretexts.org
Amines (RNH₂)Aryl Amine libretexts.org
Thiolates (RS⁻)Thioether mdpi.com
Azide (N₃⁻)Aryl Azide mdpi.com

This table illustrates the types of products that can be formed from SNAr reactions on activated aryl halides, a class of compounds to which this compound belongs.

Palladium-Catalyzed Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro-substituted pyridine ring of this compound is a suitable substrate for such transformations. rsc.orgnih.gov These reactions typically involve an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

Several named reactions fall under this category, including:

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent (like a boronic acid or ester) to form a C-C bond. youtube.comresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents.

Sonogashira Coupling: This method forms a C-C bond between an aryl halide and a terminal alkyne, typically using a combination of palladium and copper catalysts. libretexts.orgyoutube.com

Heck Coupling: In this reaction, an alkene is coupled with the aryl halide to form a substituted alkene. youtube.comresearchgate.net

Buchwald-Hartwig Amination: This reaction is a key method for forming C-N bonds by coupling an aryl halide with an amine. libretexts.org

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity. rsc.org For instance, specialized phosphine (B1218219) ligands are often essential for achieving high efficiency in Buchwald-Hartwig aminations. libretexts.org The use of palladium on activated carbon (Pd/C) can offer practical advantages, including easier product purification and catalyst recycling. researchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedReference
Suzuki-MiyauraOrganoboron ReagentC-C youtube.comresearchgate.net
SonogashiraTerminal AlkyneC-C libretexts.orgyoutube.com
HeckAlkeneC-C youtube.comresearchgate.net
Buchwald-HartwigAmineC-N libretexts.org

This table summarizes some of the most prevalent palladium-catalyzed cross-coupling reactions applicable to aryl halides like this compound.

Interplay of Multiple Functional Groups on Reaction Pathways

The presence of three distinct functional groups—chloro, hydroxymethyl, and cyano—on the picolinonitrile scaffold introduces complexities and opportunities in its chemical transformations. The interplay between these groups governs the chemoselectivity and regioselectivity of reactions and can enable the design of tandem or cascade reaction sequences.

Chemoselectivity and Regioselectivity in Complex Reaction Environments

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. slideshare.netresearchgate.net In the case of this compound, a reagent could potentially react with the chloro, hydroxymethyl, or cyano group. For example, a strong reducing agent might reduce the cyano group, while a nucleophile might preferentially attack the chloro-substituted carbon. The specific reaction conditions and the nature of the reagent will determine the outcome. Protecting groups may be necessary to achieve the desired transformation by temporarily masking one or more functional groups. slideshare.net

Regioselectivity is the preference for a reaction to occur at one position over another. durgapurgovtcollege.ac.indalalinstitute.com For instance, in an electrophilic aromatic substitution reaction, the directing effects of the existing substituents would determine the position of the incoming electrophile. While nucleophilic aromatic substitution is more common for this compound, understanding the electronic properties of the ring is crucial for predicting regiochemical outcomes. nih.gov The relative positions of the chloro, hydroxymethyl, and cyano groups influence the electronic distribution within the pyridine ring, thereby directing the course of reactions. dalalinstitute.comnih.gov

Tandem Reactions and Cascades Involving Multiple Sites of Reactivity

The multifunctional nature of this compound makes it a potential substrate for tandem reactions (also known as cascade or domino reactions), where multiple bond-forming events occur in a single pot without the isolation of intermediates. rsc.org Such reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

A hypothetical tandem reaction could involve an initial nucleophilic substitution at the chloro position, followed by an intramolecular cyclization involving the hydroxymethyl group. For example, reaction with a suitable binucleophile could lead to the formation of a heterocyclic ring fused to the pyridine core. The design of such cascade reactions relies on a detailed understanding of the reactivity of each functional group and the careful selection of reaction conditions to orchestrate the desired sequence of events.

Spectroscopic Characterization Methodologies in Research on Picolinonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. researchgate.net By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, yet crucial, structural information. uobasrah.edu.iq ¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. For a compound like 4-Chloro-6-(hydroxymethyl)picolinonitrile, one would expect to observe distinct signals for the aromatic protons on the picolinonitrile ring and the protons of the hydroxymethyl group. researchgate.net The integration of these signals provides the relative ratio of protons in each environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.org Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal indicates the hybridization (sp³, sp², sp) and the electronic environment of the carbon atom. For instance, the carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 150
CH₂ (hydroxymethyl)4.5 - 5.060 - 70
OH (hydroxymethyl)Variable (depends on solvent and concentration)-
C-Cl-145 - 155
C-CN-115 - 125
C (quaternary)-150 - 160

Note: These are general predicted ranges and actual values can vary based on the solvent and other experimental conditions.

For more complex picolinonitrile derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. nih.govnih.gov These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu In the context of this compound, a COSY spectrum would help to confirm the connectivity between the aromatic protons on the pyridine (B92270) ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : These techniques show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orgyoutube.com This is extremely useful for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the hydroxymethyl group would show a correlation to the signal of the hydroxymethyl carbon.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. wvu.edu

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million. nih.govnih.gov This high accuracy allows for the unambiguous determination of the molecular formula of a compound. nfdi4chem.de For this compound (C₇H₅ClN₂O), HRMS would confirm this elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass.

In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments, known as the mass spectrum, is a molecular fingerprint. benthamopen.com By analyzing the masses of the fragments, chemists can deduce the structure of the original molecule. researchgate.netnih.gov For this compound, expected fragmentation pathways could include the loss of the hydroxymethyl group, the chlorine atom, or the nitrile group. The observation of these specific fragment ions would provide strong evidence for the proposed structure. nih.gov

Table 2: Potential Fragment Ions for this compound in Mass Spectrometry

Fragment Ion Proposed Structure Description of Loss
[M - CH₂OH]⁺4-Chloro-picolinonitrile ionLoss of the hydroxymethyl group
[M - Cl]⁺6-(hydroxymethyl)picolinonitrile ionLoss of the chlorine atom
[M - CN]⁺Chloro(hydroxymethyl)pyridine ionLoss of the nitrile group

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.comnih.gov These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds. researchgate.net

For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups:

O-H stretch : A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C≡N stretch : A sharp, medium-intensity absorption in the IR spectrum around 2220-2260 cm⁻¹ indicates the presence of a nitrile group. slideshare.net

C-Cl stretch : The carbon-chlorine bond will have a characteristic absorption in the fingerprint region of the IR spectrum (typically 600-800 cm⁻¹).

Aromatic C=C and C=N stretches : These vibrations will appear in the 1400-1600 cm⁻¹ region of the IR and Raman spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200 - 3600 (broad)
Nitrile (-C≡N)C≡N stretch2220 - 2260 (sharp)
Aromatic RingC=C and C=N stretches1400 - 1600
ChloroalkaneC-Cl stretch600 - 800

By combining the information obtained from these diverse spectroscopic techniques, researchers can confidently and accurately determine the structure of picolinonitrile derivatives like this compound.

Characteristic Absorption Bands for Nitrile, Hydroxyl, and C-Cl Moieties

The structure of this compound contains several key functional groups: a nitrile (-C≡N), a primary alcohol (hydroxyl, -OH, as part of the hydroxymethyl group), a carbon-chlorine bond (C-Cl) attached to the aromatic pyridine ring, and the pyridine ring itself. The expected infrared absorption bands for these groups are well-documented. uniroma1.itucla.edupressbooks.pub

The nitrile group's triple bond (C≡N) gives rise to a very distinct, sharp, and medium-to-strong absorption band. usc.edu For aromatic or conjugated nitriles, this band typically appears in the 2220–2240 cm⁻¹ range. uniroma1.itusc.edu The hydroxyl group (-OH) of the alcohol is characterized by a strong and notably broad absorption band in the 3200–3600 cm⁻¹ region, with the broadening being a direct result of intermolecular hydrogen bonding. pressbooks.pub The stretching vibration of the carbon-chlorine (C-Cl) bond is generally observed as a strong band in the lower frequency region of the spectrum, typically between 750-850 cm⁻¹. uniroma1.it

In addition to these primary groups, absorptions related to the substituted pyridine ring are also expected. The stretching of the aromatic C-H bonds typically results in weak to medium bands in the 3010-3100 cm⁻¹ region. uniroma1.it The C=C and C=N double bond stretching vibrations within the aromatic ring produce a series of medium-intensity bands in the 1500–1700 cm⁻¹ range. ucla.edu

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity / Shape
NitrileC≡N stretch2220 - 2240Medium - Strong, Sharp
Hydroxyl (Alcohol)O-H stretch3200 - 3600Strong, Broad
Alkyl C-HC-H stretch2850 - 3000Strong
Aromatic C-H=C-H stretch3010 - 3100Weak - Medium
Aromatic RingsC=C / C=N stretch1500 - 1700Medium
Alkyl HalideC-Cl stretch750 - 850Strong

This table is generated based on typical absorption ranges for the specified functional groups. uniroma1.itucla.edupressbooks.pub

Application of Attenuated Total Reflectance (ATR) Spectroscopy in Synthetic Monitoring

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that has become invaluable for the real-time, in-situ monitoring of chemical reactions. nih.gov The technique is ideal for analyzing optically dense reaction mixtures, which are common in organic synthesis. researchgate.net ATR operates on the principle of internal reflection; an infrared beam is passed through a high-refractive-index crystal, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal surface. researchgate.net This limited penetration depth allows for the acquisition of high-quality spectra from the liquid phase of a reaction without interference from the bulk solution. emich.edu

In the context of synthesizing picolinonitrile derivatives, ATR-FTIR spectroscopy could be employed to monitor the reaction progress by tracking changes in the concentrations of reactants and products. For example, in a reaction designed to introduce the nitrile group onto the pyridine ring, a researcher could monitor the appearance and growth of the characteristic sharp C≡N absorption band around 2230 cm⁻¹. usc.edu Simultaneously, the disappearance of a reactant's characteristic peak would signal its consumption.

This methodology allows for the determination of reaction kinetics, identification of reaction intermediates, and optimization of reaction conditions without the need for frequent sampling and offline analysis. nih.gov For instance, studies have successfully used ATR-FTIR to monitor the kinetics of anhydride-amine reactions by measuring the rate of disappearance of the anhydride (B1165640) peak. nih.gov A similar approach could be applied to monitor modifications of the hydroxymethyl group in this compound, such as its oxidation to an aldehyde, by observing the disappearance of the O-H stretch and the appearance of a new carbonyl (C=O) band.

Table 2: Illustrative Example of ATR-FTIR Monitoring for a Hypothetical Oxidation of the Hydroxymethyl Group

Time (minutes)O-H Stretch Intensity (approx. 3400 cm⁻¹)C=O Stretch Intensity (approx. 1700 cm⁻¹)Reaction Status
0HighNoneReaction Start
15MediumLowIn Progress
30LowMediumIn Progress
60NoneHighReaction Complete

This table is a hypothetical illustration of how spectral data from ATR-FTIR could be used to monitor the progress of a chemical transformation.

Computational Chemistry Investigations of 4 Chloro 6 Hydroxymethyl Picolinonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. aps.org These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and bonding characteristics of 4-Chloro-6-(hydroxymethyl)picolinonitrile.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

For a molecule like this compound, a DFT analysis would reveal the distribution of electron density across the molecule. The electronegative chlorine atom and the nitrogen atom of the nitrile group are expected to be regions of high electron density, while the aromatic ring and the hydroxymethyl group will also exhibit distinct electronic features. The analysis of the molecular electrostatic potential (MEP) surface would further identify the electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. jocpr.com

To illustrate the type of data obtained from such calculations, the following table presents representative HOMO-LUMO energy values for a related heterocyclic compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, calculated using the B3LYP/6-31+G(d,p) level of theory. aps.org

ParameterValue (eV)
HOMO Energy-6.724
LUMO Energy-1.305
HOMO-LUMO Gap5.419
Data for 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, serving as an illustrative example. aps.org

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can be employed to predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. acs.org

The calculated vibrational frequencies can be scaled to account for anharmonicity and basis set deficiencies, providing a theoretical spectrum that aids in the assignment of experimental vibrational bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, predicting the absorption maxima in the UV-Visible spectrum. jocpr.com

The following table shows a sample of calculated and experimental vibrational frequencies for a related compound, 2-chloro-5-nitrotoluene, demonstrating the typical correlation between theoretical and experimental data. jocpr.com

AssignmentCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch31053100
C-C stretch16121610
NO₂ symmetric stretch13501352
C-Cl stretch745748
Data for 2-chloro-5-nitrotoluene, serving as an illustrative example. jocpr.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in studying reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transition states.

Computational Studies on Proposed Synthetic Pathways

For the synthesis of this compound, computational studies can be employed to evaluate the feasibility of different reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the most energetically favorable pathway. For instance, in the synthesis of related pyridine (B92270) derivatives, DFT calculations have been used to investigate the mechanism of multicomponent reactions. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for its physical and biological properties.

The presence of the hydroxymethyl group allows for rotational flexibility, leading to different possible conformations. Conformational analysis, typically performed using DFT or other molecular mechanics methods, can identify the most stable conformers by calculating their relative energies. mdpi.com For example, in a study of 5-chloro-7-azaindole-3-carbaldehyde, DFT calculations were used to determine the relative stability of different dimeric conformations. cas.cz

Furthermore, the nature and strength of intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group and the pyridine nitrogen, as well as halogen bonding involving the chlorine atom, can be investigated. These interactions are critical in determining the crystal packing of the molecule in the solid state and its behavior in solution.

Energy Minimization and Conformational Sampling

Energy minimization, also known as geometry optimization, is a fundamental computational process used to identify the most stable three-dimensional arrangement of atoms in a molecule. numberanalytics.comwikipedia.org This process seeks to find the coordinates on the potential energy surface where the net forces on each atom are close to zero, corresponding to a local or global energy minimum. wikipedia.org For a flexible molecule like this compound, multiple stable conformations, or conformers, can exist due to the rotation around single bonds.

The primary source of conformational isomerism in this molecule is the rotation of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring. The dihedral angle defined by the atoms C5-C6-C(H₂)-O would be the key coordinate to scan during a conformational search. Computational studies on similar hydroxymethyl-substituted pyridines, such as 2-(hydroxymethyl)pyridine, have utilized Potential Energy Surface (PES) scans to identify the most stable geometries. researchgate.net Such an analysis for this compound would likely be performed using DFT calculations with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model electron distribution and intermolecular forces. researchgate.net

The conformational sampling would reveal the relative energies of different rotamers. It is anticipated that conformers allowing for favorable intramolecular interactions, such as hydrogen bonds, or minimizing steric hindrance would be lower in energy. For instance, the orientation of the hydroxyl group's hydrogen atom could be directed towards the nitrogen of the nitrile group or the pyridine ring nitrogen, potentially forming a weak intramolecular hydrogen bond that stabilizes that particular conformation. The results of such a hypothetical energy minimization are presented in Table 1.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C5-C6-C-O)Relative Energy (kcal/mol)Key Intramolecular Interaction
1 (Global Minimum) ~0°0.00O-H···N (nitrile) hydrogen bond
2 ~180°1.5 - 2.5Minimized steric repulsion
3 ~60°3.0 - 4.0Gauche conformation
4 ~120°3.5 - 4.5Gauche conformation

Note: The data in this table is hypothetical and based on principles of computational chemistry and studies of analogous molecules. It serves to illustrate the expected outcomes of a conformational analysis.

Hydrogen Bonding Networks Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound is a versatile participant in hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the hydroxyl oxygen). Computational studies are essential for characterizing these interactions, both within a single molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Hydrogen Bonding: As suggested in the conformational analysis, an intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the nitrogen atom of the nitrile group or the pyridine ring nitrogen. The existence and strength of such a bond can be computationally verified by analyzing the molecular geometry (e.g., H···N distance and O-H···N angle) and by using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which can identify bond critical points and characterize the nature of the interaction. nih.gov

Intermolecular Hydrogen Bonding: In a condensed phase (like a crystal or solution), this compound would be expected to form a more extensive network of intermolecular hydrogen bonds. The hydroxymethyl group of one molecule can donate a hydrogen bond to the nitrile nitrogen, the pyridine nitrogen, or the hydroxyl oxygen of a neighboring molecule. Similarly, the hydroxyl oxygen can accept a hydrogen bond. These interactions play a crucial role in determining the solid-state packing and the bulk properties of the compound.

Computational modeling of a dimer or a small cluster of molecules can provide insight into the preferred hydrogen bonding motifs. The binding energies of different dimeric configurations can be calculated to determine the most stable arrangements. Table 2 outlines the characteristics of potential hydrogen bonds that could be investigated through computational methods.

Table 2: Hypothetical Characteristics of Hydrogen Bonds Involving the Hydroxymethyl Group

Type of Hydrogen BondDonorAcceptorTypical Bond Length (Å)Estimated Bond Energy (kcal/mol)
Intramolecular -OH-C≡N2.2 - 2.51.5 - 3.0
Intermolecular -OH-C≡N (neighbor)1.9 - 2.23.0 - 5.0
Intermolecular -OHPyridine N (neighbor)1.8 - 2.14.0 - 6.0
Intermolecular -OH-OH (neighbor)1.9 - 2.23.0 - 5.0

Note: The data presented in this table is illustrative and based on established principles of hydrogen bonding and computational studies of similar functional groups. nih.gov The actual values would need to be determined through specific DFT calculations for this molecule.

Applications of 4 Chloro 6 Hydroxymethyl Picolinonitrile As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of its functional groups makes 4-Chloro-6-(hydroxymethyl)picolinonitrile an ideal precursor for a multitude of heterocyclic structures. The pyridine (B92270) ring itself is a common motif in many biologically active compounds and functional materials. mdpi.comresearchgate.net

Construction of Novel Pyridine Derivatives with Tunable Functionality

The structure of this compound is ripe for chemical modification, allowing for the synthesis of a broad family of pyridine derivatives. Each functional group offers a distinct reaction site, which can be addressed selectively to tune the final product's physical and chemical properties.

The Chloro Group: The chlorine atom at the 4-position can be replaced through various nucleophilic substitution reactions, enabling the introduction of amines, alkoxides, thiols, and other functionalities.

The Hydroxymethyl Group: This primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, providing a gateway to imines, esters, and amides. It can also be used directly in esterification or etherification reactions. nih.gov

The Nitrile Group: The cyano group is a versatile precursor that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

This multi-handle reactivity allows for a combinatorial approach to synthesis, where different parts of the molecule can be altered systematically to create a library of novel pyridine compounds.

Table 1: Functional Group Reactivity and Potential Products

Functional Group Position Potential Reactions Resulting Functionality
Chloro 4 Nucleophilic Aromatic Substitution Amines, Ethers, Thioethers
Hydroxymethyl 6 Oxidation, Esterification, Etherification Aldehyde, Carboxylic Acid, Ester, Ether

Scaffold for the Development of Bioactive Chemical Probes

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. researchgate.net this compound serves as an excellent starting point for the development of bioactive molecules and chemical probes designed to interact with biological targets like enzymes and receptors. nih.gov The synthesis of substituted pyridines and pyrimidines is a key strategy in the search for new enzyme inhibitors. mdpi.comnih.gov By modifying the functional groups of the parent compound, chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series, optimizing factors like binding affinity, selectivity, and pharmacokinetic properties. For instance, derivatives can be synthesized to target microbial pathogens, with compounds bearing chloro and hydroxy groups often exhibiting significant antimicrobial activity. mdpi.com

Role in Materials Science Research

The application of this building block extends beyond medicinal chemistry into the realm of materials science, where its structural features can be exploited to create advanced materials. bldpharm.com

Synthesis of Precursors for Polymeric Materials

The compound is identified as a building block in polymer science. bldpharm.com The hydroxymethyl group provides a reactive site for polymerization reactions. It can be used as a monomer in the synthesis of polyesters or polyurethanes. Incorporating the rigid, aromatic pyridine ring into a polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting material.

Incorporation into Advanced Functional Materials and Catalysts

The nitrogen atom of the pyridine ring and the nitrile group are capable of coordinating with metal ions. This makes this compound and its derivatives attractive ligands for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and novel catalysts. nih.gov The ability to further functionalize the molecule allows for the fine-tuning of the electronic properties and steric environment of the resulting metal complexes, which is crucial for designing efficient and selective catalysts. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Utilization in the Modular Construction of Multi-Substituted Pyridine Systems

The strategic positioning of the chloro, hydroxymethyl, and cyano groups on the pyridine ring makes this compound an ideal scaffold for the modular construction of multi-substituted pyridine derivatives. The reactivity of the 4-chloro substituent is particularly noteworthy, as it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nitrogen, oxygen, and sulfur-based nucleophiles, thereby enabling the synthesis of diverse 4-substituted picolinonitriles.

Research into related 4-chloropyridine (B1293800) systems has demonstrated that the chloro group can be readily displaced by various amines, alcohols, and thiols. researchgate.net This reactivity is often enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activates the C4 position towards nucleophilic attack. For instance, studies on analogous 4-chloroquinolines have shown that the chloro group can be effectively substituted by hydrazino, azido, and amino moieties. mdpi.com Such transformations provide a foundation for the potential reactions of this compound.

The hydroxymethyl group at the 6-position offers another handle for synthetic manipulation. It can be oxidized to an aldehyde or a carboxylic acid, providing a gateway for a host of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. Alternatively, the hydroxyl group can be protected, allowing for selective reactions at the 4-position, and then deprotected for further functionalization.

The cyano group at the 2-position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. This allows for the introduction of additional diversity at this position of the pyridine ring. The interplay between these three functional groups allows for a combinatorial approach to the synthesis of a vast number of pyridine derivatives with tailored properties.

Contribution to Chemical Libraries for Structure-Activity Relationship (SAR) Studies

The ability to readily generate a multitude of analogs from a single, versatile starting material is a cornerstone of modern medicinal chemistry and drug discovery. This compound is an exemplary building block for the construction of chemical libraries aimed at exploring the structure-activity relationships (SAR) of pyridine-based compounds. The modular nature of its reactivity allows for the systematic variation of substituents at three distinct points on the pyridine scaffold.

The general importance of substituted pyridines and related nitrogen-containing heterocycles as "privileged structures" in medicinal chemistry is well-established. These frameworks are present in a wide range of biologically active compounds. For example, the 4-phenylamino-6-phenyl-pyrimidine core, which shares structural similarities with derivatives of the title compound, is a common feature in several important enzyme inhibitors. nih.gov The synthesis of libraries based on such scaffolds is crucial for the optimization of lead compounds.

By systematically reacting this compound with a diverse set of nucleophiles, and by subsequently modifying the hydroxymethyl and cyano groups, chemists can rapidly generate a large collection of related molecules. This library of compounds can then be screened against a biological target of interest. The resulting activity data can be used to build an SAR model, which can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

The strategic functionalization of the pyridine core allows for the exploration of the chemical space around a lead molecule. For instance, the introduction of different amines at the 4-position can probe the importance of hydrogen bonding or steric bulk in a particular region of the target's binding site. Similarly, modification of the hydroxymethyl group can be used to introduce additional points of interaction or to modulate the solubility and metabolic stability of the compound.

While specific examples of large-scale library synthesis using this compound are not extensively documented in publicly available literature, its inherent chemical properties make it an ideal candidate for such endeavors. The principles of combinatorial chemistry and its application in SAR studies strongly support the utility of this versatile building block.

Emerging Research Directions and Prospects for 4 Chloro 6 Hydroxymethyl Picolinonitrile

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign synthetic methodologies for producing valuable chemical entities, including pyridine (B92270) derivatives. researchgate.netnih.gov Traditional methods for the synthesis of substituted pyridines often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents. Modern approaches seek to mitigate these drawbacks through various strategies.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products with less energy consumption. nih.gov For the synthesis of pyridine derivatives, microwave irradiation has been successfully employed in one-pot, multi-component reactions, offering an efficient and clean alternative to conventional heating. nih.gov

The replacement of hazardous solvents with environmentally friendly alternatives is another key aspect of green chemistry. rsc.org Water, ethanol, and ionic liquids are increasingly being explored as reaction media for the synthesis of heterocyclic compounds. For instance, the rhodium-catalyzed [2+2+2] cycloaddition of diynes and oximes has been successfully carried out in ethanol, providing a greener route to polysubstituted pyridines. rsc.org

The development and application of reusable heterogeneous catalysts also represent a significant step forward. Catalysts such as activated fly ash and copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been shown to be effective in the synthesis of pyridine-based structures. researchgate.netbhu.ac.in These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives

Strategy Advantages Representative Examples
Microwave-Assisted Synthesis Reduced reaction times, higher yields, lower energy consumption. nih.gov One-pot, four-component synthesis of pyridine derivatives. nih.gov
Green Solvents Reduced environmental impact, improved safety. rsc.org Rhodium-catalyzed cyclization in ethanol. rsc.org

The principles demonstrated in these examples for general pyridine synthesis could be adapted for the production of 4-Chloro-6-(hydroxymethyl)picolinonitrile, leading to more sustainable and economically viable manufacturing processes.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers unparalleled selectivity under mild reaction conditions. mdpi.com For a molecule like this compound, with its multiple functional groups, chemoenzymatic and biocatalytic transformations hold immense potential for selective modifications that would be challenging to achieve with traditional chemical methods.

The nitrile group is a key target for enzymatic transformation. Nitrilases can hydrolyze nitriles directly to carboxylic acids, while nitrile hydratases convert them to amides, which can be further hydrolyzed by amidases. researchgate.netresearchgate.net These enzymatic reactions are often highly enantioselective, which is of particular importance in the pharmaceutical industry. semanticscholar.org The application of a suitable nitrilase or nitrile hydratase could provide a green route to the corresponding carboxylic acid or amide of the title compound.

The hydroxymethyl group can be a substrate for various oxidoreductases. For example, alcohol dehydrogenases could be used for the selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. Conversely, enantioselective reduction of a corresponding aldehyde to the hydroxymethyl group can also be achieved.

Furthermore, the pyridine ring itself can be a substrate for enzymatic modification. For example, monooxygenases can catalyze the hydroxylation of the pyridine ring. nih.gov The biosynthesis of some natural products involves the enzymatic formation of the pyridine ring, highlighting the potential for biocatalytic routes to create the core structure itself. nih.gov

Table 2: Potential Biocatalytic Transformations for this compound

Functional Group Enzyme Class Potential Transformation
Nitrile (-CN) Nitrilase / Nitrile Hydratase & Amidase Hydrolysis to carboxylic acid or amide. researchgate.netresearchgate.net
Hydroxymethyl (-CH2OH) Alcohol Dehydrogenase Oxidation to aldehyde or carboxylic acid.

The development of bespoke enzymes through directed evolution could further expand the scope of biocatalysis for the selective functionalization of this compound and its derivatives.

Exploration of Novel Reaction Pathways and Unique Reactivity

The unique arrangement of functional groups in this compound opens up possibilities for exploring novel reaction pathways and reactivity patterns. The interplay between the electron-withdrawing nitrile group and the chloro and hydroxymethyl substituents can lead to unique reactivity.

Recent advances in photochemical and radical-based functionalization of pyridines offer exciting prospects. acs.orgnih.gov For instance, strategies for the C4-selective functionalization of pyridines have been developed, which could potentially be applied to modify the 4-chloro position. acs.org Visible light-induced methods for the hydroxymethylation of pyridine N-oxides have also been reported, suggesting the possibility of alternative synthetic routes to this compound or its isomers. acs.org

The development of methods for the regiodivergent alkylation of pyridines allows for selective functionalization at either the C2 or C4 position, depending on the reaction conditions. acs.org Such methodologies could be explored for the selective introduction of alkyl or aryl groups at the positions adjacent to the nitrogen atom in this compound.

The presence of the chloro substituent makes the compound a suitable substrate for a variety of cross-coupling reactions . Palladium- or nickel-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position. The reactivity of the 4-chloro group can be influenced by the other substituents on the pyridine ring.

The hydroxymethyl group can be converted into other functional groups, such as a leaving group, to facilitate further reactions. For example, conversion to a mesylate or tosylate would allow for nucleophilic substitution reactions.

Integration into Supramolecular Chemistry and Self-Assembled Systems

Pyridine-containing molecules are widely used as building blocks in supramolecular chemistry due to the ability of the pyridine nitrogen to coordinate with metal ions and to participate in hydrogen bonding. acs.org The specific functional groups on this compound make it a particularly interesting candidate for the construction of well-defined supramolecular architectures and self-assembled systems.

The pyridine nitrogen and the nitrile group can act as ligands for metal ions , leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com The hydroxymethyl group can also participate in coordination or form hydrogen bonds, further directing the self-assembly process. The resulting materials could have interesting properties for applications in catalysis, gas storage, or as functional materials. rsc.org

The ability of pyridine derivatives to form self-assembled nanotubes and other nanostructures has been demonstrated. nih.govchemrxiv.orgresearchgate.net The self-assembly is often driven by a combination of π-π stacking interactions between the pyridine rings and hydrogen bonding. The functional groups on this compound could be used to tune the self-assembly process and to introduce specific functionalities into the resulting nanostructures.

Furthermore, the integration of pyridine-appended fluorophores into self-assembled systems has been shown to lead to materials with interesting stimuli-responsive fluorescence properties . rsc.org The incorporation of this compound into such systems could lead to new types of sensors or smart materials.

Table 3: Potential Applications in Supramolecular Chemistry

Supramolecular System Role of this compound Potential Applications
Coordination Polymers/MOFs Ligand for metal ions. researchgate.netmdpi.com Catalysis, gas storage, functional materials. rsc.org
Self-Assembled Nanostructures Building block for nanotubes and other structures. nih.govchemrxiv.orgresearchgate.net Nanomaterials with tailored properties.

The versatility of this compound as a building block in supramolecular chemistry is a promising area for future research, with the potential to create a wide range of new materials with tailored properties.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-6-(hydroxymethyl)picolinonitrile, and how can reaction conditions be optimized?

Synthesis typically involves functionalization of pyridine precursors. For structurally related hydroxymethyl picolinonitriles, key methods include:

  • Cyclization of alkynyl precursors under Au(I) catalysis, enabling regioselective formation of the pyridine core (e.g., analogous to 3-(Hydroxymethyl)picolinonitrile synthesis via N–O bond cleavage ).
  • Chlorination and hydroxymethylation of methyl or nitrile precursors, using reagents like POCl₃ or SOCl₂ for chlorination, followed by hydroxymethylation with formaldehyde derivatives .
    Optimization strategies :
  • Control temperature (60–100°C) and solvent polarity (e.g., DMF for polar intermediates).
  • Catalysts such as Au(I) improve yield and selectivity in cyclization steps .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How is this compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Hydroxymethyl protons appear as a singlet (~δ 4.5–5.0 ppm), while aromatic protons resonate in δ 7.0–8.5 ppm. Chlorine and nitrile groups deshield adjacent carbons .
  • IR Spectroscopy : Strong absorption for –C≡N (~2240 cm⁻¹) and –OH (broad ~3200–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., C₇H₆ClN₂O: theoretical ~187.6 g/mol).

Basic: What are the dominant chemical reactivities of this compound?

The compound exhibits:

  • Nucleophilic substitution : Chlorine at position 4 is susceptible to displacement by amines or alkoxides .
  • Oxidation : Hydroxymethyl (–CH₂OH) can be oxidized to aldehyde (–CHO) or carboxylic acid (–COOH) using KMnO₄ or CrO₃ .
  • Cyanide participation : Nitrile group undergoes hydrolysis to amides or reacts in cycloadditions (e.g., Huisgen reactions) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

DFT studies (e.g., B3LYP/6-31G*) reveal:

  • Electron density distribution : Chlorine and nitrile groups create electron-deficient regions, directing electrophilic attacks .
  • Reaction pathways : Transition states for chlorination or hydroxymethylation can be modeled to predict regioselectivity .
  • Thermochemical accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol deviation in atomization energies, critical for mechanistic validation .

Advanced: What structure-activity relationships (SARs) are hypothesized for biological applications?

While direct data on this compound is limited, analogs suggest:

  • Antimicrobial activity : Hydroxymethyl and nitrile groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • Anticancer potential : Chlorine substitution may improve cytotoxicity by modulating DNA intercalation or kinase inhibition .
    Methodological approach :
  • Compare IC₅₀ values of derivatives in cell-based assays.
  • Use molecular docking to map interactions with target proteins (e.g., kinases) .

Advanced: How can reaction conditions be systematically optimized for scalable synthesis?

Design of Experiments (DoE) principles apply:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response surface modeling : Maximize yield while minimizing byproducts (e.g., over-oxidation of hydroxymethyl) .
    Case study : For Au(I)-catalyzed cyclization, optimal conditions include 80°C, 5 mol% catalyst, and THF solvent (yield: 82% vs. 65% without optimization) .

Advanced: What contradictions exist in reported synthetic methodologies, and how are they resolved?

  • Contradiction : Chlorination efficiency varies with precursor (methyl vs. nitrile).
  • Resolution : Methyl precursors (e.g., 6-methylpicolinonitrile) require harsher conditions (POCl₃, reflux) compared to nitrile derivatives .
  • Validation : Monitor reaction progress via TLC or in situ IR to identify intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.